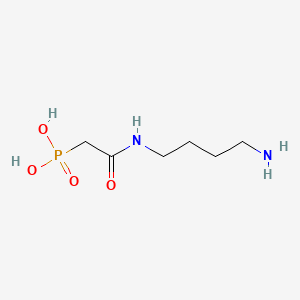

N-(Phosphonoacetyl)putrescine

Description

Structure

3D Structure

Properties

CAS No. |

67023-07-8 |

|---|---|

Molecular Formula |

C6H15N2O4P |

Molecular Weight |

210.17 g/mol |

IUPAC Name |

[2-(4-aminobutylamino)-2-oxoethyl]phosphonic acid |

InChI |

InChI=1S/C6H15N2O4P/c7-3-1-2-4-8-6(9)5-13(10,11)12/h1-5,7H2,(H,8,9)(H2,10,11,12) |

InChI Key |

VJPDOEGJBRLVCO-UHFFFAOYSA-N |

SMILES |

C(CCNC(=O)CP(=O)(O)O)CN |

Canonical SMILES |

C(CCNC(=O)CP(=O)(O)O)CN |

Other CAS No. |

67023-07-8 |

Synonyms |

N-(phosphonoacetyl)putrescine |

Origin of Product |

United States |

Mechanism of Enzyme Inhibition by N Phosphonoacetyl Putrescine

Elucidation of Inhibitory Potency and Specificity

The potency and selectivity of PAPT as an enzyme inhibitor have been extensively studied, revealing its powerful and specific nature.

N-(Phosphonoacetyl)putrescine is a highly potent inhibitor of putrescine transcarbamylase (PTC) from Escherichia coli, with a dissociation constant (Ki) of 3.0 x 10⁻⁸ M. This makes it one of the most powerful known inhibitors for any transcarbamylase. Its potency is significantly greater than the affinity of the enzyme for its natural substrates, putrescine and carbamoyl (B1232498) phosphate (B84403). The inhibition by PAPT is a time-dependent process, indicating a slow-binding mechanism where an initial, rapidly formed enzyme-inhibitor complex slowly isomerizes to a more stable, tight complex.

Table 1: Dissociation Constants (Ki) for PTC

| Inhibitor | Enzyme | Ki (M) |

| This compound | Putrescine Transcarbamylase (E. coli) | 3.0 x 10⁻⁸ |

This table is interactive. You can sort and filter the data.

The inhibition by this compound is competitive with respect to carbamoyl phosphate. This indicates that PAPT and carbamoyl phosphate compete for the same binding site on the putrescine transcarbamylase enzyme. The structural similarity of the phosphonoacetyl group in PAPT to carbamoyl phosphate allows it to occupy the active site, thereby preventing the binding of the natural substrate.

This compound demonstrates remarkable specificity for putrescine transcarbamylase. It shows no significant inhibition of ornithine transcarbamylase (OTC) from either E. coli or bovine liver, even at concentrations as high as 10 mM. This high degree of selectivity is noteworthy because OTC catalyzes a similar reaction but with ornithine as the substrate. The structural differences between the active sites of PTC and OTC are sufficient to prevent PAPT from binding effectively to OTC.

Bisubstrate Analog Properties and Transition State Mimicry

The potent inhibitory activity of this compound stems from its design as a bisubstrate analog that mimics the transition state of the reaction catalyzed by PTC.

Transition state analogs are stable molecules that are chemically and structurally similar to the highly unstable transition state of an enzyme-catalyzed reaction. By binding to the enzyme's active site with much higher affinity than the substrates or products, these analogs act as potent inhibitors. This compound was designed based on this principle to mimic the tetrahedral intermediate formed during the reaction between carbamoyl phosphate and putrescine.

This compound combines structural features of both carbamoyl phosphate and putrescine. The phosphonoacetyl moiety mimics carbamoyl phosphate, while the putrescine portion of the molecule mimics the putrescine substrate. This dual identity allows PAPT to occupy both the carbamoyl phosphate and putrescine binding sites within the active site of PTC simultaneously. The geometry of the phosphonoacetyl group is thought to resemble the tetrahedral transition state of the carbamoylation reaction, contributing to its tight binding and potent inhibition.

Structural Biology of Putrescine Transcarbamylase in Complex with N Phosphonoacetyl Putrescine

Utility in Protein Crystallography and Structure Determination

The determination of the crystal structure of PTC in complex with PAPU has been a significant breakthrough in understanding this class of enzymes. nih.govnih.gov PAPU's ability to stabilize the enzyme in a specific conformation has been fundamental to this success. nih.govasm.org

N-(Phosphonoacetyl)putrescine (PAPU) has proven to be a crucial component in obtaining high-quality crystals of putrescine transcarbamylase (PTC) suitable for X-ray diffraction analysis. nih.govasm.org Initial attempts to crystallize PTC from Enterococcus faecalis either without any inhibitors or in the presence of the substrate putrescine resulted in crystals that diffracted X-rays poorly, yielding resolution no better than 4 Å. asm.org

The use of PAPU, a potent and selective bisubstrate analog inhibitor of PTC with a K_i_ value of 10 nM, was instrumental in overcoming these challenges. nih.govasm.orgresearchgate.netdntb.gov.uacsic.es The rationale for using PAPU was based on the success of similar bisubstrate inhibitors, such as N-(phosphonoacetyl)-L-aspartate and δ-N-(phosphonoacetyl)-L-ornithine (PALO), in the crystallization of aspartate transcarbamylase and ornithine transcarbamylase (OTC), respectively. nih.govasm.org The binding of this potent inhibitor is believed to lock the enzyme into a more stable and uniform conformation, which is more amenable to forming well-ordered crystals. nih.govasm.org Consequently, the use of PAPU allowed for the generation of PTC crystals that were suitable for high-resolution structural determination. nih.govasm.orgresearchgate.net

The crystal structure of Enterococcus faecalis PTC bound to this compound was successfully determined using the X-ray diffraction method. rcsb.orgplos.org Phasing of the diffraction data for the PTC-PAPU crystal was achieved through molecular replacement, using a model based on the structure of Pyrococcus furiosus ornithine transcarbamylase (OTC). nih.govplos.org This approach yielded two PTC protomers in the asymmetric unit. nih.govplos.org The resulting electron density maps clearly showed the presence of the PAPU inhibitor bound within the active site of the enzyme. plos.org These structural studies provided the first detailed view of how PTC recognizes its substrates and shed light on its preference for putrescine over ornithine. nih.govnih.govrcsb.org

The crystal structure of the Enterococcus faecalis PTC in complex with this compound (PTC-PAPU) was determined to a resolution of 2.5 Å. nih.govnih.govrcsb.orgplos.org The refinement of this structure resulted in good stereochemistry and favorable R-factors. rcsb.orgplos.org Another study reported a crystal structure of PTCase determined and refined at 3.2 Å resolution. nih.govresearchgate.net

The table below summarizes the crystallographic data and refinement statistics for the PTC-PAPU complex structure.

| Parameter | Value | Reference |

| PDB ID | 4A8H | rcsb.orgebi.ac.uk |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Organism | Enterococcus faecalis | rcsb.org |

| Resolution | 2.50 Å | rcsb.org |

| R-Value Work | 0.182 | rcsb.org |

| R-Value Free | 0.217 | rcsb.org |

| R-Value Observed | 0.184 | rcsb.org |

Ligand Binding and Active Site Characterization

The high-resolution structure of the PTC-PAPU complex has allowed for a detailed characterization of the enzyme's active site, identifying the specific amino acid residues that are critical for binding the inhibitor and, by extension, the natural substrates. plos.org

The active site of PTC is located in the cleft between its two domains. nih.gov Structural analysis has identified several key residues that directly interact with the bound PAPU molecule. The putrescine moiety of the inhibitor is situated in a binding site shaped by residues D227, Y233, and Q164. mdpi.com Additional stabilization is provided by E236 and H83, which are contributed by an adjacent subunit in the trimeric enzyme. mdpi.com Other residues implicated in putrescine binding include M125 and L270. plos.org The phosphonate (B1237965) group of PAPU, which mimics carbamoyl (B1232498) phosphate (B84403), is recognized by a conserved 52STRT56 motif, a sequence also found in ornithine transcarbamylases. nih.govplos.org Furthermore, the invariant 268HCLP271 sequence is crucial for binding the ornithine/putrescine portion of the substrate. nih.govplos.org

As a bisubstrate analog, this compound simultaneously occupies both the carbamoyl phosphate (CP) and the putrescine binding sites within the PTC active center. nih.govdntb.gov.ua The phosphonate group of PAPU mimics the phosphate of CP, while the acetyl-putrescine portion mimics the carbamoylated putrescine intermediate. nih.govnih.gov

The phosphonate group forms interactions with the highly conserved 52STRT sequence, which is a hallmark of the CP binding site in transcarbamylases. nih.govplos.org The putrescine part of the inhibitor settles into the second substrate-binding pocket, where its amino group forms a hydrogen bond with the side chain of Q164. mdpi.com The hydrophobic part of the putrescine moiety is stabilized by interactions with residues such as Y233. plos.org This dual occupancy explains the compound's potency as an inhibitor, as it effectively bridges the two substrate-binding sites, mimicking the transition state of the enzymatic reaction. nih.govasm.org Studies have shown that PAPU acts as a competitive inhibitor with respect to carbamoyl phosphate, which helped to clarify the substrate binding order in the enzyme. nih.govasm.org

Conformational Changes Induced by Inhibitor Binding

The binding of the bisubstrate analog inhibitor, this compound (PAPU), to putrescine transcarbamylase (PTC) induces specific conformational changes that are crucial for its inhibitory action. Crystal structures of the PTC-PAPU complex from Enterococcus faecalis reveal that the inhibitor settles into the active site located at the interface between the N-terminal and C-terminal domains of a subunit. nih.govplos.org The active center is further completed by the contribution of a loop from an adjacent subunit, highlighting the necessity of the enzyme's oligomeric structure for its function. nih.govplos.org

A key conformational change occurs within the "230-loop" (residues 227-253). nih.gov In the PTC-PAPU complex, this loop adopts a specific conformation that differs significantly from the corresponding SMG loop in ornithine transcarbamylases (OTCs). nih.gov This difference is a primary determinant of the enzyme's preference for putrescine over ornithine. nih.govnih.gov Specifically, the side chain of residue Tyrosine 233 (Y233) within this loop moves to form extensive hydrophobic interactions with the hydrocarbon chain of the bound putrescine moiety of PAPU. nih.gov This interaction contributes to the stability of the enzyme-inhibitor complex and explains the enzyme's higher affinity for putrescine. nih.govplos.org In contrast, when PTC binds an ornithine analog, the Y233 side chain is positioned further away, resulting in a loss of these stabilizing contacts and thus a much lower affinity. nih.govplos.org

The binding of PAPU effectively locks the enzyme in an inhibited state by mimicking the transition state of the carbamylation reaction. The phosphonate group of PAPU occupies the binding site for carbamoyl phosphate (CP), while its putrescine moiety occupies the site for the amine substrate. nih.gov Electron density maps of the PTC-PAPU complex clearly show the inhibitor well-defined within the active site, confirming its stable binding. nih.govplos.org The inhibitor's presence was found to be critical for obtaining stable and well-diffracting crystals, which suggests that it stabilizes a particular, ordered conformation of the enzyme complex. asm.orgresearchgate.netdntb.gov.ua

Oligomeric State and Inter-subunit Interactions of PTC-N-(Phosphonoacetyl)putrescine Complex

Trimeric Architecture of PTC

Putrescine transcarbamylase (PTC) from Enterococcus faecalis functions as a stable homotrimer, an observation confirmed by gel filtration chromatography and X-ray crystallography. asm.orgresearchgate.netnih.gov This trimeric organization is the basic biological and functional unit for all members of the transcarbamylase family. researchgate.netmdpi.com Each subunit of the PTC trimer consists of two primary domains: an N-terminal domain (also known as the CP domain) and a C-terminal domain (the putrescine/ornithine binding domain). nih.gov These domains fold into a classic transcarbamylase structure, creating a cup-like assembly where the three N-terminal domains form the base and the three C-terminal domains form the rim. mdpi.com

Influence of this compound on Trimer Stability

This compound (PAPU) is a potent and highly selective competitive inhibitor of PTC, with a reported inhibition constant (Kᵢ) of 10 nM. asm.orgresearchgate.netdntb.gov.uanih.gov Its binding to the active site provides significant stabilization to the enzyme's conformation. This stabilizing effect was demonstrated to be crucial for the successful crystallization of the PTC-PAPU complex, which allowed for its high-resolution structural determination. asm.orgresearchgate.netdntb.gov.ua

Role of C-terminal Helices in Oligomerization and Stability

A unique and defining structural feature of PTC, not found in other known transcarbamylases like OTC, is a prominent C-terminal helix (helix 13). nih.govmdpi.commdpi.com This helix extends away from the main body of its own subunit and embraces an adjacent subunit within the trimer. nih.govplos.orgnih.gov This "inter-subunit hug" creates a substantial interface, burying a large solvent-accessible surface area and forming a hydrophobic patch that is critical for the stability of the trimeric assembly. nih.gov

Experimental studies have demonstrated the paramount importance of this C-terminal helix for both the formation of the functional trimer and its stability. nih.govresearchgate.net Deletion of this helix results in a notable decrease in the stability of the PTC trimer. nih.govplos.orgnih.gov While the truncated enzyme remains partially active, a significant fraction dissociates into monomers, as observed through size exclusion chromatography. nih.govplos.orgnih.gov Furthermore, the truncated PTC shows a tendency to aggregate into non-physiological hexamers. nih.govplos.orgnih.gov

Therefore, the C-terminal helix plays a dual role:

Trimer Stabilization: It acts as a structural clamp, locking the subunits together to maintain the catalytically essential trimeric state. nih.govmdpi.comresearchgate.net

Prevention of Higher-Order Oligomerization: By shielding helix 1 of the adjacent subunit, it prevents the formation of larger, supratrimeric aggregates that are observed in some catabolic OTCs. nih.govplos.orgresearchgate.net This ensures that PTC maintains its specific trimeric functional form. mdpi.com

The table below summarizes the key findings regarding the role of the C-terminal helix.

| Feature | Description | Reference |

| Structural Element | A prominent C-terminal helix (helix 13) unique to PTC. | nih.govmdpi.commdpi.com |

| Interaction | Extends from one subunit to embrace an adjacent subunit. | nih.govplos.orgnih.gov |

| Interface Area | Buries approximately 750 Ų of the helix and 610 Ų of the adjacent subunit body. | nih.gov |

| Function 1 | Stabilizes the functional trimeric architecture of the enzyme. | nih.govmdpi.comresearchgate.net |

| Function 2 | Prevents the formation of supratrimeric oligomers (e.g., hexamers). | nih.govplos.orgresearchgate.net |

| Effect of Deletion | Decreased trimer stability, appearance of monomers, and aggregation into hexamers. | nih.govplos.orgnih.gov |

Biochemical and Genetic Characterization of Putrescine Transcarbamylase Pathways

Identification and Cloning of Putrescine Transcarbamylase Genes

The identification and subsequent cloning of the genes responsible for putrescine transcarbamylase activity have been pivotal in understanding its role in microbial metabolism. These efforts have largely centered on organisms capable of utilizing agmatine (B1664431) as an energy source.

Enterococcus faecalis as a Model Organism for PTC Studies

Enterococcus faecalis has emerged as a primary model organism for the study of putrescine transcarbamylase. This bacterium can generate ATP from agmatine in a three-step pathway catalyzed by agmatine deiminase (AgDI), putrescine transcarbamylase (PTC), and carbamate (B1207046) kinase (CK). nih.govresearchgate.net An antiporter system that exchanges putrescine for agmatine is also a key component of this metabolic process. nih.govresearchgate.net The amenability of E. faecalis to genetic manipulation and its well-characterized genome have facilitated the identification and functional analysis of the genes involved in this pathway.

Characterization of the Agmatine Catabolism Gene Cluster

In E. faecalis, the genes responsible for agmatine catabolism are organized in a specific gene cluster. nih.govresearchgate.net Research has led to the definitive identification of this cluster, which includes the genes encoding the necessary enzymes for the pathway. nih.govresearchgate.net Specifically, the E. faecalis ef0732 and ef0734 genes within this cluster have been identified and cloned. nih.govresearchgate.net Functional characterization has confirmed that ef0732 encodes for putrescine transcarbamylase (PTC) and ef0734 encodes for agmatine deiminase (AgDI). nih.govresearchgate.net The organization of these genes into a cluster suggests a coordinated regulation and functional linkage in the catabolism of agmatine. researchgate.net

Functional Expression and Purification of Recombinant PTC

To facilitate detailed biochemical studies, the gene encoding PTC from E. faecalis (ef0732) has been overexpressed in Escherichia coli. nih.govresearchgate.net This heterologous expression system allows for the production of large quantities of the enzyme. Following expression, the recombinant PTC is purified to homogeneity using standard chromatographic techniques. nih.govresearchgate.net The availability of pure, recombinant PTC is essential for conducting detailed enzymatic assays, substrate specificity studies, and structural analyses.

Enzymatic Assays and Substrate Specificity of PTC

Enzymatic assays are crucial for determining the catalytic activity and substrate preferences of PTC. These assays typically measure the formation of carbamoylputrescine from putrescine and carbamoyl (B1232498) phosphate (B84403).

Putrescine as the Primary Substrate

Studies utilizing purified recombinant PTC from E. faecalis have unequivocally demonstrated that putrescine is the primary physiological substrate. plos.orgnih.govnih.gov The enzyme exhibits a high affinity and catalytic efficiency for putrescine. The kinetic parameters for the E. faecalis PTC have been determined, highlighting its specialization for this substrate.

Table 1: Kinetic Parameters of E. faecalis Putrescine Transcarbamylase for Putrescine

| Kinetic Parameter | Value |

| Apparent Km for putrescine | 1.41 ± 0.22 mM |

| Vmax | 813 ± 38 U/mg |

| Catalytic Efficiency (Vmax/Km) | 577 U mg-1 mM-1 |

Data sourced from studies on recombinant E. faecalis PTC. nih.gov

The potent and selective inhibition of PTC by N-(Phosphonoacetyl)putrescine (PAPU), a bisubstrate analog inhibitor, further underscores the enzyme's specificity for putrescine. nih.govresearchgate.netplos.org PAPU has been shown to strongly inhibit PTC with an inhibition constant (Ki) of 10 nM. nih.govresearchgate.net

Ornithine as a Poor Substrate for PTC

While putrescine is the preferred substrate, studies have revealed that PTC can also utilize L-ornithine, albeit much less efficiently. nih.govresearchgate.netplos.orgnih.govnih.govresearchgate.net This finding is significant as it suggests a possible evolutionary relationship between PTC and ornithine transcarbamylase (OTC), an enzyme involved in the urea (B33335) cycle and arginine biosynthesis. nih.govresearchgate.net The structural resemblance between PTC and OTCs further supports the hypothesis of a recent divergence of these two enzymes. plos.orgnih.gov

Comparative kinetic analyses demonstrate the stark difference in PTC's efficiency with putrescine versus ornithine.

Table 2: Comparison of E. faecalis PTC Activity with Putrescine and Ornithine

| Substrate | Relative Activity |

| Putrescine | High |

| Ornithine | Low |

This table illustrates the qualitative difference in substrate utilization by PTC.

The ability of PTC to act on ornithine, even poorly, provides insights into the evolution of enzyme function and specificity within the transcarbamylase family.

Comparative Enzymology and Evolutionary Insights with N Phosphonoacetyl Putrescine Analogs

Comparison with Ornithine Transcarbamylase (OTC) and its Analogs

Structural and Functional Similarities Between PTC and OTC

Putrescine transcarbamylase (PTC) and ornithine transcarbamylase (OTC) are members of the transcarbamylase enzyme family, which catalyze the transfer of a carbamyl group from carbamyl phosphate (B84403) (CP) to an amine substrate. nih.govnih.gov Both enzymes share a highly similar structural fold, primarily organized into two domains: a CP-binding domain and a second domain for binding their respective amino substrates. nih.gov This strong structural resemblance suggests a close evolutionary relationship. nih.govplos.org

At the active site, two major changes dictate the enzymes' specificity:

Amino Acid Substitution: In OTC, a conserved lysine (B10760008) residue is crucial for neutralizing the carboxylate group of its substrate, ornithine. In PTC, this position is occupied by a glutamine (Q50), which accommodates the lack of a carboxyl group in putrescine. plos.org

Substrate-Binding Loops: PTC possesses a "230-loop," which is structurally different from the corresponding "SMG loop" found in OTCs. nih.govplos.org These loops are critical in discriminating between putrescine and ornithine. plos.org

Functionally, PTC from Enterococcus faecalis primarily utilizes putrescine but can also act on L-ornithine, albeit as a poor substrate. nih.govplos.org This incomplete differentiation between the two substrates further supports the hypothesis of a recent evolutionary divergence. plos.org

Analysis of N-δ-(Phosphonoacetyl)-L-ornithine (PALO) as an OTC/PTC Inhibitor

N-δ-(Phosphonoacetyl)-L-ornithine (PALO) is a potent bisubstrate analog inhibitor that mimics the tetrahedral transition state of the carbamylation reaction of ornithine. plos.org It has been used extensively to study the structure and mechanism of both OTC and PTC. The crystal structure of PTC from E. faecalis has been solved at 2.0 Å resolution in a complex with PALO. nih.govplos.org This structural analysis provided direct evidence of how PTC's active site can accommodate ornithine, explaining its secondary, albeit inefficient, activity with this substrate. plos.org

While both enzymes can be studied with PALO, their sensitivity to the related analog N-(Phosphonoacetyl)putrescine (PAPU) reveals a sharp functional distinction. PAPU, the specific bisubstrate inhibitor for PTC, was shown to inhibit PTC's activity with both putrescine and ornithine. plos.org However, PAPU does not substantially inhibit citrulline synthesis by purified OTC, confirming that the weak ornithine transcarbamylase activity observed in PTC preparations is intrinsic to the PTC enzyme and not due to contamination. plos.org

Divergence of PTC and OTC from Common Ancestors

The high degree of structural and sequence similarity between PTC and OTC strongly indicates that they diverged from a common ancestral transcarbamylase. plos.org The observation that PTC retains a measurable, though weak, ability to use ornithine suggests that the divergence may have been relatively recent in evolutionary terms. plos.org It is hypothesized that there has been insufficient time for PTC to evolve absolute specificity for putrescine, resulting in the observed substrate ambiguity. plos.org

Evolutionary Trajectories of Transcarbamylase Families

The transcarbamylase superfamily is an ancient and diverse group of enzymes found in organisms from bacteria to humans. nih.gov Its members catalyze the transfer of a carbamyl group from carbamyl phosphate to various amine-containing substrates. nih.gov Despite functional variations, the catalytic subunits share a similar protein topology, consisting of two α/β domains that form the active site. nih.gov

Well-characterized members of this family include:

Aspartate Transcarbamylase (ATCase): Involved in pyrimidine (B1678525) biosynthesis. nih.gov

Ornithine Transcarbamylase (OTCase): A key enzyme in the urea (B33335) cycle and arginine biosynthesis. nih.gov

Putrescine Transcarbamylase (PTCase): Functions in the fermentative catabolism of agmatine (B1664431). nih.govplos.org

Other structurally characterized members include N-acetyl-L-ornithine transcarbamylase (AOTCase) and N-succinyl-L-ornithine transcarbamylase (SOTCase), highlighting the family's adaptation to a range of substrates. nih.gov The evolutionary history of these enzymes points to a complex set of gene duplication and divergence events that were already established in the last universal common ancestor. nih.gov

Engineering of Enzyme Specificity Based on Inhibitor-Bound Structures

Insights gained from the crystal structures of PTC bound to inhibitors like PAPU and PALO have provided a roadmap for engineering enzyme specificity. By identifying the specific structural elements responsible for substrate discrimination, targeted mutations can be introduced to alter an enzyme's substrate preference.

Mutagenesis Studies of PTC Loops (e.g., 230 and SMG loops) to Alter Substrate Preference

The difference between the 230-loop in PTC and the SMG loop in OTC was identified as a primary determinant of substrate preference. nih.govplos.org To confirm the role of this loop, the sequence 230-YGLY-233 in E. faecalis PTC was replaced with the corresponding sequence from OTC, VSMG. plos.org

This single engineering event dramatically altered the enzyme's kinetic properties. The engineered PTC exhibited a drastic reduction in its activity with putrescine, while its ability to utilize ornithine was enhanced. plos.org The catalytic efficiency (Vmax/Km) for putrescine decreased approximately 19,000-fold, whereas the efficiency for ornithine increased nearly 4-fold. plos.org This successful experiment transformed the enzyme from a PTC into a more effective OTC, confirming the critical role of this loop in substrate discrimination. plos.org

Table 1: Kinetic Parameters of Wild-Type and Engineered PTC

| Enzyme | Substrate | Vmax (U/mg) | Km (mM) | Catalytic Efficiency (Vmax/Km) | Fold Change in Efficiency |

| Wild-Type PTC | Putrescine | 813 ± 38 | 1.41 ± 0.22 | 577 | (Reference) |

| Ornithine | 24.4 ± 0.9 | 36.4 ± 3.5 | 0.67 | (Reference) | |

| Engineered PTC (YGLY → VSMG) | Putrescine | 1.13 ± 0.13 | 32.9 ± 8.8 | 0.03 | ~19,200x Decrease |

| Ornithine | 28.1 ± 1.6 | 10.8 ± 2.0 | 2.6 | ~3.9x Increase |

Data sourced from studies on Enterococcus faecalis PTC. plos.org

Applications of N Phosphonoacetyl Putrescine As a Biochemical Probe

Investigating Allosteric Regulation in Putrescine Transcarbamylase

N-(Phosphonoacetyl)putrescine serves as a critical probe for understanding the regulatory mechanisms at the active site of putrescine transcarbamylase (PTC). As a bisubstrate analog that mimics the tetrahedral intermediate of the carbamoylation reaction, PAPU is a powerful competitive inhibitor that binds tightly to the catalytic site. Its application in structural studies provides a static snapshot of the enzyme in a catalytically relevant conformation.

Delineating Substrate Binding Order in PTC

The use of this compound has been instrumental in clarifying the structural requirements for substrate binding in putrescine transcarbamylase. PAPU is classified as a bisubstrate analog inhibitor, meaning it combines the essential structural features of both substrates, putrescine and carbamoyl (B1232498) phosphate (B84403), into a single, stable molecule plos.orgnih.gov.

When PAPU binds to the active site of PTC, it simultaneously occupies the binding pockets for both the amino acceptor (putrescine) and the carbamoyl group donor (carbamoyl phosphate). Crystallographic studies of the PTC-PAPU complex provide a detailed, high-resolution map of the active site with both substrate-mimicking moieties present plos.orgnih.gov. This structural information effectively provides a model for the transition state, confirming the spatial arrangement and orientation required for both substrates to bind for catalysis to occur. This approach circumvents the difficulty of studying the transient binding of natural substrates and provides a clear picture of the fully occupied active site, which is crucial for understanding the enzyme's mechanism.

Facilitating Structural-Function Relationships in Transcarbamylases

This compound has been pivotal in elucidating the structural basis for the function and substrate specificity of transcarbamylases, particularly PTC from Enterococcus faecalis. By co-crystallizing PTC with PAPU, researchers have been able to determine the enzyme's three-dimensional structure at high resolution (2.5 Å) plos.orgnih.gov. These structural studies have revealed critical insights into how PTC differentiates its primary substrate, putrescine, from similar molecules like ornithine plos.orgnih.gov.

The crystal structure of the PTC-PAPU complex highlighted the importance of a specific region known as the 230-loop in determining substrate preference plos.orgnih.gov. This loop in PTC has a different amino acid sequence (230YGLY233) compared to the corresponding SMG loop in ornithine transcarbamylases (OTCs) plos.org. Based on these structural insights, researchers engineered the 230-loop of PTC to resemble that of an OTC. The resulting mutant enzyme exhibited dramatically altered kinetics, demonstrating a profound decrease in its efficiency with putrescine and a significant increase in its efficiency with ornithine plos.orgnih.gov. These findings confirm that the 230-loop is a key determinant of substrate specificity and showcase how PAPU facilitates a deep understanding of structure-function relationships.

Table 1: Kinetic Parameters of Wild-Type and Engineered Putrescine Transcarbamylase (PTC) This interactive table summarizes the impact of mutating the 230-loop, as guided by structural data from PAPU-bound PTC, on the enzyme's catalytic efficiency with its native and a secondary substrate.

| Enzyme Variant | Substrate | Vmax (U/mg) | Km (mM) | Catalytic Efficiency (Vmax/Km) | Fold Change in Efficiency |

| Wild-Type PTC | Putrescine | 813 | 1.41 | 577 | (Reference) |

| Wild-Type PTC | Ornithine | - | - | 0.67 | (Reference) |

| Engineered PTC | Putrescine | 1.13 | 32.9 | 0.03 | ~19,200x Decrease |

| Engineered PTC | Ornithine | - | - | 2.6 | ~4x Increase |

Data sourced from studies on Enterococcus faecalis PTC plos.orgnih.gov.

Development of Novel Enzyme Inhibitors Utilizing this compound as a Scaffold (Conceptual, based on mechanism of action)

The molecular architecture and mechanism of action of this compound make it an excellent conceptual scaffold for the rational design of new, potent, and specific enzyme inhibitors. The effectiveness of PAPU stems from two key features: the phosphonate (B1237965) group and the putrescine moiety.

Transition-State Mimicry : The phosphonate group is a stable analog of the tetrahedral oxyanion intermediate that forms during the transfer of the carbamoyl group researchgate.net. This mimicry of the high-energy transition state is responsible for its tight binding to the enzyme's active site. This principle can be broadly applied; phosphonate-based compounds are a well-established class of inhibitors for various enzymes because they effectively target the transition state researchgate.netnih.gov.

Specificity Determinant : The putrescine portion of the molecule provides specificity, guiding the inhibitor to the active site of PTC and ensuring it does not significantly inhibit other transcarbamylases, such as aspartate transcarbamylase or ornithine transcarbamylase plos.org.

Conceptually, PAPU can be used as a starting point for developing new inhibitors. By modifying the putrescine "tail," one could potentially alter the inhibitor's specificity for the transcarbamylases of different organisms, which could be valuable for developing species-specific antimicrobial agents. For instance, lengthening or shortening the carbon chain or introducing different functional groups could fine-tune the binding affinity and specificity. Furthermore, modifications could be made to enhance the molecule's stability or cell permeability for potential therapeutic applications, using the core phosphonoacetyl-amino acid structure as the foundational scaffold.

Future Research on this compound: A Hypothetical Inhibitor

The study of enzyme inhibitors is a cornerstone of biochemistry and pharmaceutical development. The hypothetical compound, this compound, which combines the structural features of the polyamine putrescine and a phosphonoacetyl group, presents an intriguing subject for theoretical research into enzyme inhibition. This article explores potential future research directions for this compound, focusing on its interactions with putrescine-related enzymes, the design of structural analogs, and the application of advanced analytical and computational techniques to elucidate its function.

Q & A

Q. What is the enzymatic target of N-(Phosphonoacetyl)putrescine, and how does it function as an inhibitor?

this compound is a bisubstrate analog inhibitor of putrescine transcarbamylase (PTC), a key enzyme in the agmatine catabolism pathway. It competitively binds to PTC’s active site, mimicking the transition state during the transcarbamylation of putrescine. This inhibition mechanism was validated through kinetic assays showing a nanomolar inhibition constant (Ki = 10 nM) and X-ray crystallography at 2.0 Å resolution, which revealed its binding interactions with PTC’s N-domain and carbamyl phosphate-binding residues .

Q. What methodological steps are critical for using this compound in enzyme inhibition studies?

Key steps include:

- Enzyme Purification : Use recombinant PTC expressed in E. coli and purified via affinity chromatography to ensure activity.

- Inhibition Assays : Perform steady-state kinetic analysis (e.g., Dixon plots) with varying putrescine and carbamyl phosphate concentrations to confirm competitive inhibition.

- Specificity Testing : Compare inhibition effects against homologous enzymes (e.g., ornithine transcarbamylase) to validate selectivity .

Advanced Research Questions

Q. How have structural studies using this compound advanced our understanding of PTC’s catalytic mechanism?

Co-crystallization of PTC with this compound at 2.0 Å resolution revealed:

- The role of a unique C-terminal helix in stabilizing the PTC trimer, absent in homologs like ornithine transcarbamylase (OTC).

- Conformational flexibility in helices 5 and 12, which mediate interdomain communication during catalysis.

- Electrostatic interactions between the phosphonate group and conserved arginine residues (Arg-105 and Arg-129), critical for transition-state stabilization. These insights guide mutagenesis studies targeting substrate specificity and thermal stability .

Q. How can researchers address discrepancies in metabolic pathway analyses involving this compound?

Contradictions may arise from off-target effects on polyamine biosynthesis enzymes (e.g., putrescine N-methyltransferase, PMT). Resolution strategies include:

- Compartment-Specific Assays : Isolate peroxisomes (where PMT operates) via density gradient centrifugation to separate PTC-dependent and -independent pathways .

- Genetic Controls : Use PMT or SPDS (spermidine synthase) knockout mutants in plant models (Nicotiana spp.) to isolate PTC-specific effects .

- Multi-Omics Integration : Pair inhibition data with LC-MS metabolomics (targeting putrescine derivatives) and RNA-seq to identify compensatory pathways .

Q. What experimental designs are optimal for studying this compound’s role in agmatine catabolism?

A robust workflow includes:

- Gene Cluster Analysis : Clone and express the E. faecalis agmatine deiminase (AgDI)-PTC-carbamate kinase (CK) operon to reconstitute the pathway in vitro.

- Antiporter Studies : Use radiolabeled agmatine/putrescine to quantify substrate exchange rates in membrane vesicles.

- Crystallographic Optimization : Co-crystallize PTC with this compound under high-salt conditions (1.8–2.0 M (NH4)2SO4) to improve diffraction quality .

Methodological Considerations Table

| Parameter | Basic Studies | Advanced Studies |

|---|---|---|

| Enzyme Source | Recombinant PTC from E. coli | Tissue-specific isoforms (e.g., plant peroxisomal PTC) |

| Inhibition Assay | Competitive kinetics (Lineweaver-Burk plots) | Isothermal titration calorimetry (ITC) for ΔG calculation |

| Structural Analysis | Homology modeling based on OTC | Cryo-EM/PX-CTF-corrected crystallography |

| Metabolic Context | Single-enzyme assays | Multi-compartment flux balance analysis |

| Validation | SDS-PAGE purity checks | Hydrogen-deuterium exchange mass spectrometry (HDX-MS) |

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.